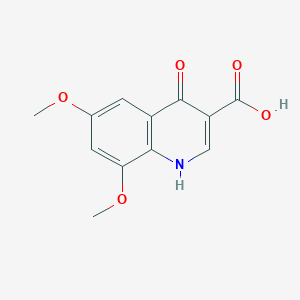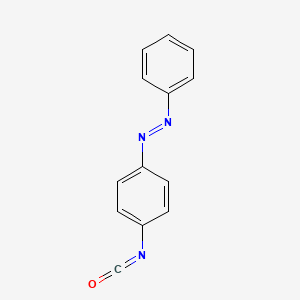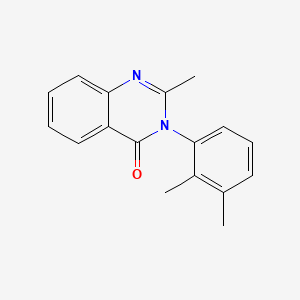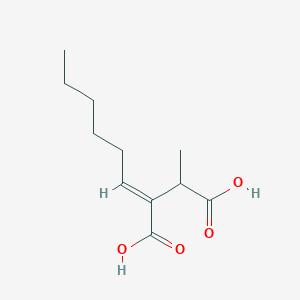
Piliformic acid
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Piliformic acid, also known as (2E)-2-hexylidene-3-methylbutanedioic acid or (2E)-2-hexylidene-3-methyl-butanedioic acid, is a secondary metabolite derived from fungi .
Mode of Action
The exact mode of action of this compound remains unclear. It is known that the compound interacts with its targets through a series of biochemical reactions . These interactions lead to changes in the target organism, which can include alterations in metabolic pathways, inhibition of growth, or even cell death .
Biochemical Pathways
This compound is part of a new biosynthetic pathway originating in fatty acid biosynthesis . It is derived from non-enzymatic Diels–Alder cycloaddition during the fermentation and extraction process . The compound is part of a larger family of gamma-lactone and alkyl citrate compounds derived from oxaloacetate, which are widespread natural products in fungi .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific organism it interacts with. In some cases, the compound has been shown to possess potent biological activities . For example, it has been found to exhibit antifungal properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the specific conditions under which the compound is produced, such as the fermentation and extraction process . Additionally, the compound’s action can be affected by the specific characteristics of the organism it interacts with.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L'acide piliforme peut être synthétisé par un processus en quatre étapes impliquant la réaction de Wittig du méthyl(triphénylphosphoranylidène)succinimide avec l'hexanal, suivie de l'hydrolyse acide des dérivés de succinimide formés . Cette méthode donne l'acide piliforme avec un rendement global de 49 %.
Méthodes de Production Industrielle : La production industrielle de l'acide piliforme repose principalement sur la biosynthèse par des champignons. La voie biosynthétique implique la formation d'octanoate à partir de la synthase d'acides gras, qui est ensuite incorporé dans la structure finale de l'acide piliforme .
Analyse Des Réactions Chimiques
Types de Réactions : L'acide piliforme subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les doubles liaisons présentes dans la structure.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Hydrogénation utilisant du palladium sur carbone comme catalyseur.
Substitution : Halogénation utilisant des halogènes comme le chlore ou le brome.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'acide piliforme, qui peuvent avoir différentes activités biologiques et applications .
4. Applications de la Recherche Scientifique
L'acide piliforme a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle dans le métabolisme fongique et son potentiel en tant que biomarqueur.
Médecine : Investigué pour ses propriétés antifongiques et antibactériennes potentielles.
Industrie : Exploré pour son utilisation dans la production de composés bioactifs et comme biopesticide potentiel.
5. Mécanisme d'Action
Le mécanisme d'action de l'acide piliforme implique son interaction avec diverses cibles moléculaires et voies. On pense qu'il exerce ses effets en inhibant des enzymes spécifiques impliquées dans le métabolisme fongique, ce qui conduit à la perturbation de processus biologiques essentiels . Les cibles moléculaires et les voies exactes sont encore à l'étude, mais des études suggèrent que l'acide piliforme peut interférer avec le cycle de l'acide citrique et la synthèse des acides gras .
Applications De Recherche Scientifique
Piliformic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in fungal metabolism and its potential as a biomarker.
Medicine: Investigated for its potential antifungal and antibacterial properties.
Industry: Explored for its use in the production of bioactive compounds and as a potential biopesticide.
Comparaison Avec Des Composés Similaires
L'acide piliforme est structurellement lié à d'autres métabolites fongiques, tels que :
Sporothriolide : Un autre métabolite fongique aux propriétés antifongiques puissantes.
Tyromycine : Connu pour son activité cytotoxique contre les lignées cellulaires cancéreuses.
Acide Byssochlamique : Un maléimide cyclique avec diverses activités biologiques.
Unicité : Ce qui distingue l'acide piliforme, c'est sa structure unique, qui comprend un groupe hexylidène et un groupe acide méthylsuccinique.
Propriétés
IUPAC Name |
(2E)-2-hexylidene-3-methylbutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-3-4-5-6-7-9(11(14)15)8(2)10(12)13/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQECDNJQCQAE-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=C(C(C)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C(\C(C)C(=O)O)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


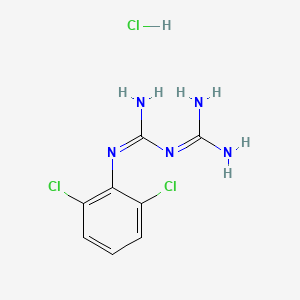
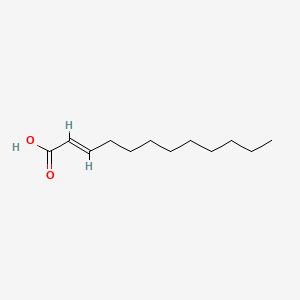

![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)
![7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3025640.png)
